molecular formula C20H20N2O3 B11156964 N~4~-isopropyl-2-(2-methoxyphenyl)-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide

N~4~-isopropyl-2-(2-methoxyphenyl)-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide

Cat. No.: B11156964
M. Wt: 336.4 g/mol
InChI Key: OVEPQJNTHWTXQY-UHFFFAOYSA-N
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Description

2-(2-methoxyphenyl)-1-oxo-N-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide is a complex organic compound with a unique structure that includes a methoxyphenyl group, an isoquinoline core, and a carboxamide functional group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of 2-(2-methoxyphenyl)-1-oxo-N-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction, where the isoquinoline core reacts with a methoxybenzoyl chloride in the presence of a Lewis acid catalyst.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the intermediate with isopropylamine under suitable conditions.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

2-(2-methoxyphenyl)-1-oxo-N-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures depending on the specific reaction.

Scientific Research Applications

2-(2-methoxyphenyl)-1-oxo-N-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and possible interactions with biological targets.

    Biological Studies: It is used in biological assays to investigate its effects on various cellular processes and pathways.

    Chemical Research: The compound serves as a model molecule in studies of reaction mechanisms and synthetic methodologies.

    Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenyl)-1-oxo-N-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

2-(2-methoxyphenyl)-1-oxo-N-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide can be compared with other similar compounds, such as:

    2-(2-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide: Lacks the isopropyl group, which may affect its biological activity and chemical properties.

    2-(2-chlorophenyl)-1-oxo-N-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide: The substitution of the methoxy group with a chlorine atom can lead to different reactivity and interactions with biological targets.

    2-(2-methoxyphenyl)-1-oxo-N-(ethyl)-1,2-dihydroisoquinoline-4-carboxamide: The presence of an ethyl group instead of an isopropyl group may influence the compound’s solubility and pharmacokinetic properties.

Properties

Molecular Formula

C20H20N2O3

Molecular Weight

336.4 g/mol

IUPAC Name

2-(2-methoxyphenyl)-1-oxo-N-propan-2-ylisoquinoline-4-carboxamide

InChI

InChI=1S/C20H20N2O3/c1-13(2)21-19(23)16-12-22(17-10-6-7-11-18(17)25-3)20(24)15-9-5-4-8-14(15)16/h4-13H,1-3H3,(H,21,23)

InChI Key

OVEPQJNTHWTXQY-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C1=CN(C(=O)C2=CC=CC=C21)C3=CC=CC=C3OC

Origin of Product

United States

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